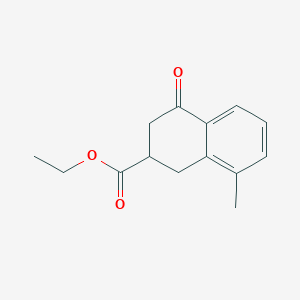

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

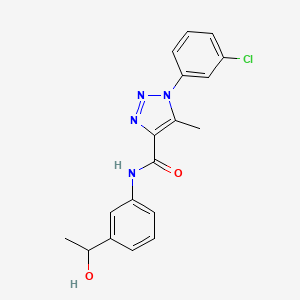

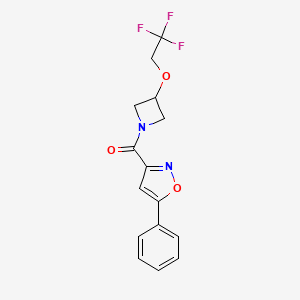

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound with the CAS Number: 2044722-71-4 . It has a molecular weight of 232.28 and its IUPAC name is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O3/c1-3-17-14(16)10-7-12-9(2)5-4-6-11(12)13(15)8-10/h4-6,10H,3,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Ethylene Oxide: Cancer Evidence and Dose–Response Implications

Ethylene oxide is a chemical compound used in the sterilization of medical devices and as an intermediate in the production of several industrial chemicals. Research has evaluated its carcinogenicity and toxicological profile. The International Agency for Research on Cancer (IARC) and the United States Environmental Protection Agency (USEPA) classified ethylene oxide as a known human carcinogen. However, detailed reviews of epidemiological and toxicological evidence suggest that the classification may overstate the underlying evidence, with high-quality studies showing no increased risk of certain cancers. The dose-response relationship of ethylene oxide exposure in humans remains a subject of ongoing research, indicating a need for further studies to fully understand its health implications (Vincent et al., 2019).

Ethylene and Vegetative Impact

Ethylene, a simple organic compound, is produced both naturally and anthropogenically. It plays a significant role in the ripening of fruits and is used in agriculture to regulate fruit ripening processes. Despite being relatively non-toxic to humans, ethylene's effects on vegetation are of concern, as it can induce negative responses in plant species at concentrations not harmful to humans. Regulatory assessments have developed toxicity factors and effect screening levels (ESLs) based on ethylene's impact on vegetation, demonstrating its potential to cause short-term and long-term adverse effects on plant health and growth (Erraguntla & Grant, 2015).

Chemical Recycling of Poly(ethylene terephthalate)

Poly(ethylene terephthalate) (PET) recycling represents a significant application in the field of sustainable materials science. Research into the chemical recycling of PET, taken from post-consumer sources like soft-drink bottles, has explored processes such as hydrolysis and glycolysis to recover pure monomers or produce secondary value-added materials. These recycling processes not only offer a partial solution to solid waste challenges but also contribute to the conservation of raw petrochemical products and energy, highlighting the environmental and economic benefits of chemical recycling technologies (Karayannidis & Achilias, 2007).

Orientations Futures

While specific future directions for this compound are not mentioned in the retrieved data, related compounds have shown potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate could also have potential applications in these areas.

Propriétés

IUPAC Name |

ethyl 8-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-17-14(16)10-7-12-9(2)5-4-6-11(12)13(15)8-10/h4-6,10H,3,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNVKPTUIKKOED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC=C2C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2701300.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2701307.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2701312.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2701313.png)